molecular formula C12H13N3O3 B2820876 2-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide CAS No. 897616-56-7

2-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide

Cat. No. B2820876
CAS RN: 897616-56-7
M. Wt: 247.254
InChI Key: VOKWCCQJEKCGEH-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide, also known as MOPPA, is a chemical compound that has been used in scientific research for various purposes. MOPPA is a pyrido[1,2-a]pyrimidine derivative that has shown potential in the field of drug discovery and development due to its unique structure and properties.

Scientific Research Applications

Synthesis and Antimicrobial Activity A study by Hossan et al. (2012) detailed the synthesis of pyrimidinones and oxazinones derivatives, aiming for antimicrobial applications. These compounds exhibited significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents Hossan et al., 2012.

Anticancer Applications Al-Sanea et al. (2020) focused on developing new anticancer agents by attaching different aryloxy groups to the pyrimidine ring in acetamide derivatives. The synthesized compounds showed cancer cell growth inhibition, highlighting their potential in anticancer research Al-Sanea et al., 2020.

Anti-Inflammatory and Analgesic Agents Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds were screened as COX-1/COX-2 inhibitors, displaying significant analgesic and anti-inflammatory activities Abu‐Hashem et al., 2020.

Antioxidant and Antiviral Properties Divya et al. (2017) prepared a new class of pyrimidinylsulfamoyl azolyl acetamides with notable antioxidant and antiviral activities, including efficacy against Blue Tongue Virus in cell lines Divya et al., 2017.

properties

IUPAC Name

2-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-8-11(14-10(16)7-18-2)12(17)15-6-4-3-5-9(15)13-8/h3-6H,7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKWCCQJEKCGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide

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